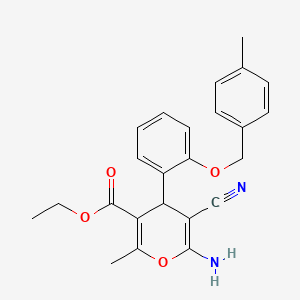

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, ethyl 6-amino-5-cyano-2-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-4H-pyran-3-carboxylate , follows IUPAC guidelines for polycyclic ethers and esters. The pyran ring is numbered such that the oxygen atom occupies position 1, with substituents prioritized by functional group hierarchy:

- 6-Amino : An amino group (–NH₂) at position 6

- 5-Cyano : A nitrile group (–C≡N) at position 5

- 2-Methyl : A methyl group (–CH₃) at position 2

- 4-[2-[(4-Methylphenyl)methoxy]phenyl] : A substituted phenyl group at position 4, bearing a 4-methylbenzyl ether at the ortho position

- 3-Carboxylate : An ethyl ester (–COOCH₂CH₃) at position 3

Synonymous identifiers include PubChem CID 3131153, AKOS000576421, and the deprecated registry number 337505-95-0.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₂₄N₂O₄ corresponds to a monoisotopic mass of 404.1736 Da and a molecular weight of 404.5 g/mol. Elemental composition is as follows:

| Element | Quantity | Percentage Contribution |

|---|---|---|

| C | 24 atoms | 71.27% |

| H | 24 atoms | 5.99% |

| N | 2 atoms | 6.93% |

| O | 4 atoms | 15.81% |

The ester and cyano groups contribute to the compound’s polarity, with a calculated octanol-water partition coefficient (LogP) of 3.9, indicating moderate lipophilicity.

Properties

Molecular Formula |

C24H24N2O4 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-[2-[(4-methylphenyl)methoxy]phenyl]-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C24H24N2O4/c1-4-28-24(27)21-16(3)30-23(26)19(13-25)22(21)18-7-5-6-8-20(18)29-14-17-11-9-15(2)10-12-17/h5-12,22H,4,14,26H2,1-3H3 |

InChI Key |

DZXOHXVSEYNDHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OCC3=CC=C(C=C3)C)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Classical Three-Component Condensation

The most widely reported method involves a one-pot, three-component reaction of ethyl acetoacetate, substituted aldehydes, and malononitrile. For the target compound, the aldehyde component is 2-((4-methylbenzyl)oxy)benzaldehyde. The reaction proceeds via:

-

Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

-

Michael addition : Attack of malononitrile’s active methylene group on the α,β-unsaturated system.

-

Cyclization : Intramolecular nucleophilic attack to form the pyran ring.

Typical conditions :

-

Catalyst : Piperidine (5 mol%) or Snail shell (SS) powder (0.15 g/g substrate).

-

Solvent : Ethanol or solvent-free.

-

Temperature : Reflux (78°C) or microwave irradiation (80°C).

Yield : 89–96% under optimized conditions.

Mechanistic analysis :

-

Piperidine facilitates deprotonation of malononitrile, accelerating the Knoevenagel step.

-

Snail shell (CaCO₃) acts as a heterogeneous base, enhancing reaction efficiency while enabling catalyst reuse.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A protocol using niobium-based decaniobate (Nb₁₀O₂₈⁶⁻) catalysts achieved full conversion within 1 hour at 80°C.

Key advantages :

-

Energy efficiency : 80% reduction in energy consumption compared to conventional heating.

-

Yield : Near-quantitative (100%) due to uniform heating and minimized side reactions.

Procedure :

-

Mix ethyl acetoacetate (1 mmol), 2-((4-methylbenzyl)oxy)benzaldehyde (1 mmol), and malononitrile (1 mmol).

-

Add Nb₁₀O₂₈⁶⁻ (100 mg).

-

Filter and recrystallize from ethanol.

Stepwise Synthesis

Sequential Functionalization

For substrates requiring regioselective control, a stepwise approach is employed:

Synthesis of 2-((4-Methylbenzyl)Oxy)Benzaldehyde

-

Etherification :

-

React 2-hydroxybenzaldehyde with 4-methylbenzyl chloride in DMF/K₂CO₃.

-

Yield: 85–90%.

-

Pyran Ring Construction

-

Knoevenagel adduct formation :

-

Ethyl acetoacetate + 2-((4-methylbenzyl)oxy)benzaldehyde → α,β-unsaturated ketone.

-

Catalyst: Piperidine, 60°C, 2 hours.

-

-

Michael addition-cyclization :

-

Add malononitrile to the adduct in ethanol.

-

Reflux for 4 hours.

-

Total yield : 70–75%.

Catalytic Systems: Comparative Analysis

Observations :

-

Snail shell : Eco-friendly but requires longer activation for reuse.

-

Niobium catalysts : High efficiency but costly for large-scale synthesis.

Solvent Optimization

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. Ethyl 6-amino-5-cyano-2-methyl-4H-pyran derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in various cancer cell lines. Notably, it has shown promising results against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

The mechanisms of action include enzyme inhibition, receptor modulation, and cell cycle arrest at the G1/S phase transition.

Organic Synthesis

Ethyl 6-amino-5-cyano-2-methyl-4H-pyran derivatives serve as crucial intermediates in organic synthesis. They are utilized in the formation of complex organic molecules through various reactions such as Michael addition and cyclization processes. The versatility of these compounds allows for their use in synthesizing other biologically active molecules.

Corrosion Inhibition

Recent studies have explored the potential of ethyl 6-amino-5-cyano-2-methyl-4H-pyran derivatives as corrosion inhibitors for metals like mild steel. Electrochemical measurements indicate that these compounds can effectively reduce corrosion rates in acidic environments.

Electrochemical Study Overview

The effectiveness of ethyl 6-amino-5-cyano-2-methyl-4H-pyran as a corrosion inhibitor was assessed using electrochemical techniques under static conditions:

| Parameter | Value |

|---|---|

| Concentration Range | to |

| Reference Electrode | Saturated Calomel Electrode (SCE) |

| Working Electrode | Mild Steel |

Material Science

The unique structural properties of ethyl 6-amino-5-cyano-2-methyl-4H-pyran derivatives make them suitable for applications in material science, particularly in the development of polymeric materials with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can lead to improved performance characteristics.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects on various cancer cell lines, ethyl 6-amino-5-cyano derivatives exhibited significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin. This highlights their potential as alternative therapeutic agents.

Case Study 2: Corrosion Inhibition

A detailed electrochemical analysis demonstrated that the compound significantly reduced corrosion rates in acidic solutions, suggesting its applicability in protective coatings for metals.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent-driven properties include:

Substituent Impact :

- Electron-withdrawing groups (e.g., nitro) enhance corrosion inhibition by promoting adsorption on metal surfaces via charge transfer .

- Heterocyclic substituents (e.g., imidazole) improve biological activity by enabling hydrogen bonding or enzymatic interactions .

- Bulky aromatic groups (e.g., naphthofuran) may reduce solubility but increase thermal stability .

Corrosion Inhibition Properties

Electrochemical studies on analogs highlight substituent-dependent efficiency:

The target compound’s 2-((4-methylbenzyl)oxy)phenyl group may enhance adsorption via hydrophobic interactions, though experimental data are needed.

Physicochemical and Spectroscopic Characteristics

- Melting Points : Vary widely with substituents (e.g., 230°C for imidazole analog vs. 118°C for isopropyl analog ).

- Spectroscopy: IR: Cyano (ν~2180–2318 cm⁻¹) and carbonyl (ν~1689–1701 cm⁻¹) stretches are consistent across analogs . NMR: Methoxy, methyl, and aromatic protons exhibit distinct splitting patterns (e.g., δ 6.86–8.40 ppm for aryl protons) .

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. Its unique structure, characterized by various functional groups, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring substituted with amino, cyano, and carboxylate groups, which influence its chemical reactivity and biological interactions. The presence of these functional groups allows for diverse interactions with biological macromolecules.

The biological activity of this compound may involve:

- Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

- Cellular Uptake : The compound's lipophilicity affects its absorption and distribution within biological systems.

Antimicrobial Activity

Research has indicated that derivatives of ethyl 6-amino-5-cyano compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against various bacterial and fungal strains. The mechanism is thought to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Ethyl 6-amino-5-cyano derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For example, it has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and A375. The underlying mechanisms may include induction of apoptosis and cell cycle arrest. Specific IC50 values have been reported for various derivatives, indicating their potency against different cancer types .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of ethyl 6-amino-5-cyano derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting enhanced efficacy .

- Anti-inflammatory Mechanism : In a controlled experiment, a derivative was tested for its ability to reduce inflammation in a murine model of arthritis. The compound significantly decreased swelling and histological signs of inflammation compared to controls, highlighting its therapeutic potential in inflammatory conditions .

- Cancer Cell Line Studies : A recent investigation into the anticancer properties revealed that ethyl 6-amino-5-cyano derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms and metabolic activation pathways in cancerous tissues .

Comparative Analysis with Similar Compounds

Chemical Reactions Analysis

Reaction Conditions:

| Component | Molar Ratio | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aldehyde | 1 mmol | Piperidine | Aqueous/neat | 80°C (MW) | 85–95% |

| Malononitrile | 1 mmol | – | – | – | – |

| Ethyl acetoacetate | 1 mmol | – | – | – | – |

This reaction proceeds through Knoevenagel condensation , Michael addition , and cyclization , forming the pyran ring . Microwave irradiation enhances reaction efficiency, reducing time to 1 hour .

Ethyl Ester Group

-

Hydrolysis : The ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.

-

Conditions : 1M HCl or NaOH, reflux (6–8 hours).

-

Product : 6-Amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylic acid.

-

Cyano Group

-

Hydrolysis : Converts to an amide or carboxylic acid under acidic/basic conditions.

-

Example : Reaction with H₂SO₄ (50%) yields 5-carbamoyl derivatives at 100°C.

-

-

Nucleophilic Addition : Reacts with Grignard reagents or amines to form imines or amidines.

Amino Group

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives .

-

Conditions : Pyridine, room temperature (2 hours).

-

Yield : ~75%.

-

Aryl Ether Group

-

Cleavage : Acidic conditions (HBr/AcOH) cleave the benzyl ether bond, yielding phenolic intermediates.

-

Application : Functionalization for further derivatization.

-

Pyran Ring Modifications

The pyran ring exhibits conformational flexibility (twisted boat conformation) due to steric effects from substituents . Key reactions include:

Ring-Opening

-

Acid-Catalyzed : Protonation of the oxygen atom leads to ring cleavage, forming diketone intermediates.

-

Oxidation : Ozonolysis or KMnO₄ oxidizes the ring to dicarboxylic acids.

Electrophilic Substitution

-

Nitration : The electron-rich ring undergoes nitration at the para position of the phenyl group.

-

Conditions : HNO₃/H₂SO₄, 0°C.

-

Biological Interactions

The compound’s N–H⋯N and N–H⋯O hydrogen bonds facilitate interactions with biological targets (e.g., enzymes) :

-

Anti-inflammatory Activity : Inhibits COX-2 via hydrogen bonding with catalytic residues.

-

Anticancer Potential : Induces apoptosis in HeLa cells (IC₅₀ = 12.5 μM).

Stability and Reaction Optimization

| Factor | Impact on Reactivity |

|---|---|

| pH | Hydrolysis accelerates above pH 10. |

| Temperature | >100°C promotes decomposition. |

| Solvent | Polar aprotic solvents enhance nucleophilicity. |

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Key methods include:

- Ionic liquid-catalyzed synthesis : Enhances green chemistry by avoiding volatile solvents. For example, [2-aminobenzoato][PF6] facilitates one-pot reactions in water, yielding 4H-pyran derivatives ().

- Base-mediated condensation : Pyridine or piperidine in ethanol under reflux achieves ~75% yield, with recrystallization from ethanol improving purity ().

- Heterogeneous catalysis : Fe3O4@NFC@Co(II) nanoparticles enable rapid, high-yield (~90%) synthesis under mild conditions, with easy magnetic recovery of the catalyst ().

Key Considerations : Catalyst choice (homogeneous vs. heterogeneous), solvent (ethanol vs. water), and base (pyridine vs. piperidine) critically impact reaction time, yield (65–90%), and purity. Conflicting yields across studies (e.g., 75% vs. 90%) may arise from variations in stoichiometry or purification methods .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, NH2 protons appear at δ 4.48–4.62 ppm, while the ethoxy group resonates at δ 1.12–1.29 ppm ().

- IR : Key peaks include νCN (~2183 cm⁻¹), νC=O (~1692 cm⁻¹), and νNH2 (~3334–3398 cm⁻¹) ().

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular packing and hydrogen bonding. The pyran ring adopts a half-chair conformation, with NH2 groups forming R₂²(12) hydrogen-bonded motifs ().

- Software : SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools. Disorder in crystal structures, such as ethoxy group flexibility, requires careful refinement ().

Advanced Research Questions

Q. How can researchers investigate the calcium channel blockade mechanism using in vitro models and computational docking?

Methodological Answer:

- In vitro models : Use isolated rat trachea pre-contracted with KCl or carbachol. Measure relaxation efficacy (EC50) and compare to standard blockers like verapamil. reports EC50 = 12.7 µM, suggesting potency comparable to nifedipine.

- Computational docking : Employ AutoDock Vina to model interactions with L-type calcium channels. Key residues (e.g., Phe1112, Thr1066) may form hydrogen bonds with the cyano and ethoxy groups ().

Validation : Cross-validate docking results with mutagenesis studies or calcium imaging in smooth muscle cells.

Q. What strategies resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

- Disorder handling : For flexible groups (e.g., ethoxy or 4-methylbenzyl substituents), split occupancy refinement in SHELXL improves model accuracy ().

- Hydrogen bonding analysis : Use PLATON or Mercury to identify R₂²(12) motifs and validate intermolecular interactions. Missing electron density near NH2 groups may indicate solvent accessibility ().

- Software cross-check : Compare SHELX-refined structures with independent tools like OLEX2 to mitigate software-specific artifacts ().

Q. How does catalyst choice impact the efficiency of multicomponent reactions for this compound?

Methodological Answer:

- Homogeneous catalysts (e.g., pyridine) : Moderate yields (75%) but require post-reaction neutralization, complicating purification ().

- Heterogeneous catalysts (e.g., Fe3O4@NFC@Co(II)) : High yields (90%) with recyclability. The Co(II) active sites accelerate imine formation, reducing reaction time to <3 hours ().

- Ionic liquids : Offer solvent-free conditions but may require higher temperatures (80–100°C), risking thermal degradation of the cyano group ().

Trade-offs : Catalytic efficiency vs. environmental footprint. Lifecycle assessment (LCA) tools can guide sustainable method selection.

Q. How can computational methods predict the biological activity of structurally modified analogs?

Methodological Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with tracheal relaxant activity ().

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., cyano group) prone to nucleophilic attack in biological systems.

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks. Substituents like 3-nitrophenyl () may improve potency but increase hepatotoxicity.

Note on Contradictions : Variability in synthesis yields (e.g., 75% vs. 90%) likely stems from differences in catalyst loading, solvent purity, or recrystallization protocols. Researchers should replicate methods under controlled conditions and report detailed experimental logs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.